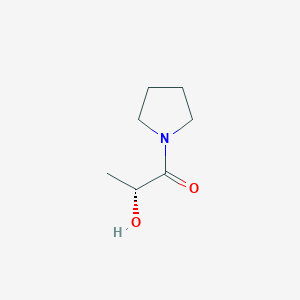

(2R)-1-oxo-1-pyrrolidinylpropane-2-ol

Beschreibung

The exact mass of the compound (2R)-1-oxo-1-pyrrolidinylpropane-2-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2R)-1-oxo-1-pyrrolidinylpropane-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-1-oxo-1-pyrrolidinylpropane-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-hydroxy-1-pyrrolidin-1-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-6(9)7(10)8-4-2-3-5-8/h6,9H,2-5H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCGBSXTJWOEJD-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N1CCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151670-13-2 | |

| Record name | (2R)-2-hydroxy-1-(pyrrolidin-1-yl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and stereoselective synthetic route to (2R)-1-oxo-1-pyrrolidinylpropane-2-ol, a chiral amino alcohol of significant interest in medicinal chemistry and as a synthetic building block. The synthesis is approached via a two-step sequence involving the initial formation of the key intermediate, 1-(pyrrolidin-1-yl)propan-2-one, followed by a highly enantioselective reduction of the ketone. This document details the underlying chemical principles, provides step-by-step experimental protocols, and outlines the necessary analytical techniques for the characterization of the intermediate and the final chiral product. Particular emphasis is placed on the asymmetric reduction step, with a comparative discussion of two powerful catalytic methods: the Corey-Bakshi-Shibata (CBS) reduction and Ruthenium-catalyzed asymmetric transfer hydrogenation.

Introduction

Chiral 1,2-amino alcohols are privileged structural motifs found in a wide array of pharmaceuticals, natural products, and chiral ligands.[1] Their synthesis in an enantiomerically pure form is a critical endeavor in modern organic chemistry. The target molecule of this guide, (2R)-1-oxo-1-pyrrolidinylpropane-2-ol, incorporates a pyrrolidine ring, a common feature in numerous bioactive compounds and a cornerstone of many successful drugs.[2] The stereochemistry at the C2 position is crucial for its biological activity and its utility as a chiral building block.

This guide presents a logical and efficient synthetic strategy, commencing with the synthesis of an α-amino ketone precursor followed by an enantioselective reduction. This approach is often preferred due to the availability of reliable and highly selective catalytic reduction methods.

Synthetic Strategy Overview

The synthesis of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol is dissected into two primary stages:

-

Synthesis of 1-(pyrrolidin-1-yl)propan-2-one (3): This α-amino ketone serves as the prochiral precursor to the target molecule. A common and effective method for its preparation is the nucleophilic substitution of a suitable haloketone with pyrrolidine.

-

Enantioselective Reduction of 1-(pyrrolidin-1-yl)propan-2-one (3): This crucial step establishes the desired (R)-stereochemistry at the alcohol center. Two state-of-the-art catalytic methods are presented:

-

Method A: Corey-Bakshi-Shibata (CBS) Reduction: Employing a chiral oxazaborolidine catalyst to direct the stereochemical outcome of borane reduction.[3][4]

-

Method B: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation: Utilizing a chiral ruthenium complex to facilitate the transfer of hydrogen from a donor molecule with high enantioselectivity.[5]

-

Experimental Protocols

Synthesis of 1-(pyrrolidin-1-yl)propan-2-one (3)

The synthesis of the α-amino ketone precursor is achieved through the alkylation of pyrrolidine with chloroacetone. This reaction proceeds via a nucleophilic substitution mechanism where the secondary amine attacks the electrophilic carbon bearing the chlorine atom.

Materials:

-

Pyrrolidine (1)

-

Chloroacetone (2)[6]

-

Potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of pyrrolidine (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add chloroacetone (1.1 eq) dropwise to the stirred suspension over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 1-(pyrrolidin-1-yl)propan-2-one by vacuum distillation.

| Parameter | Value |

| Pyrrolidine | 1.0 eq |

| Chloroacetone | 1.1 eq |

| K₂CO₃ | 1.5 eq |

| Solvent | Acetone |

| Temperature | 0 °C to RT |

| Reaction Time | 12 h |

| Expected Yield | ~70-80% |

Table 1: Key reaction parameters for the synthesis of 1-(pyrrolidin-1-yl)propan-2-one.

Enantioselective Reduction of 1-(pyrrolidin-1-yl)propan-2-one (3)

The CBS reduction is a highly reliable method for the enantioselective reduction of prochiral ketones.[4] The reaction utilizes a chiral oxazaborolidine catalyst, which coordinates with borane to form a complex. This complex then coordinates to the ketone, orienting it in a way that allows for a stereoselective hydride transfer.[3]

Materials:

-

1-(pyrrolidin-1-yl)propan-2-one (3)

-

(R)-(-)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)

-

Borane-tetrahydrofuran complex solution (1 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Sodium bicarbonate (saturated solution)

-

Brine

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add (R)-(-)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add the borane-THF complex solution (0.6 eq) to the catalyst solution and stir for 10 minutes.

-

In a separate flask, dissolve 1-(pyrrolidin-1-yl)propan-2-one (1.0 eq) in anhydrous THF.

-

Add the ketone solution dropwise to the catalyst-borane mixture at -78 °C over 30 minutes.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.

-

Allow the mixture to warm to room temperature and then add 1 M HCl.

-

Stir for 30 minutes, then extract the aqueous layer with ethyl acetate (3x).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Asymmetric transfer hydrogenation with Noyori-type catalysts is another powerful method for the enantioselective reduction of ketones.[7] The mechanism involves the formation of a ruthenium hydride species which then transfers a hydride to the ketone in a stereocontrolled manner.[1]

Materials:

-

1-(pyrrolidin-1-yl)propan-2-one (3)

-

[(R,R)-TsDPEN]RuCl(p-cymene) catalyst

-

Formic acid

-

Triethylamine

-

Anhydrous dichloromethane (DCM)

-

Sodium carbonate (saturated solution)

-

Brine

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

In a Schlenk flask under an inert atmosphere, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

-

In a separate flask, dissolve 1-(pyrrolidin-1-yl)propan-2-one (1.0 eq) and the [(R,R)-TsDPEN]RuCl(p-cymene) catalyst (0.01 eq) in anhydrous DCM.

-

Add the formic acid/triethylamine mixture (5.0 eq with respect to the ketone) to the ketone solution.

-

Stir the reaction mixture at 28 °C for 24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding saturated sodium carbonate solution.

-

Extract the aqueous layer with DCM (3x).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Parameter | Method A (CBS) | Method B (Ru-ATH) |

| Catalyst | (R)-(-)-2-Methyl-CBS-oxazaborolidine | [(R,R)-TsDPEN]RuCl(p-cymene) |

| Hydride Source | Borane-THF complex | Formic acid/Triethylamine |

| Solvent | THF | DCM |

| Temperature | -78 °C | 28 °C |

| Catalyst Loading | ~10 mol% | ~1 mol% |

| Expected ee | >95% | >95% |

Table 2: Comparison of key parameters for the enantioselective reduction methods.

Purification and Characterization

Purification of the intermediate ketone, 1-(pyrrolidin-1-yl)propan-2-one, is typically achieved by vacuum distillation. The final product, (2R)-1-oxo-1-pyrrolidinylpropane-2-ol, being an alcohol, is best purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

The identity and purity of the final product should be confirmed by standard analytical techniques.

| Technique | Expected Data for (2R)-1-oxo-1-pyrrolidinylpropane-2-ol |

| ¹H NMR | Predicted shifts (CDCl₃, 400 MHz): δ 4.0-3.8 (m, 1H, CH-OH), 3.6-3.4 (m, 4H, N-CH₂), 2.7-2.5 (m, 2H, CH₂-N), 1.9-1.7 (m, 4H, CH₂-CH₂), 1.2-1.1 (d, 3H, CH₃). A broad singlet for the OH proton will also be present. |

| ¹³C NMR | Predicted shifts (CDCl₃, 100 MHz): δ ~68 (CH-OH), ~60 (CH₂-N), ~54 (N-CH₂), ~23 (CH₂-CH₂), ~22 (CH₃). |

| IR (Infrared) | Broad O-H stretch (~3400 cm⁻¹), C-H stretches (~2960-2850 cm⁻¹), C-N stretch (~1100 cm⁻¹). |

| Mass Spec (MS) | Expected m/z for [M+H]⁺: 130.1226 |

| Chiral HPLC | To determine enantiomeric excess (ee). The specific column and mobile phase will need to be optimized. |

Table 3: Expected analytical data for (2R)-1-oxo-1-pyrrolidinylpropane-2-ol.

Conclusion

This technical guide outlines a reliable and efficient two-step synthesis of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol. The synthesis of the key α-amino ketone intermediate followed by a highly enantioselective catalytic reduction provides a versatile route to this valuable chiral building block. Both the Corey-Bakshi-Shibata reduction and Ruthenium-catalyzed asymmetric transfer hydrogenation are presented as excellent options for the crucial stereoselective step, each offering high enantioselectivity and good yields. The choice between these methods may depend on the specific laboratory equipment available and cost considerations. The detailed protocols and characterization data provided herein should serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery.

References

- Bergmeier, S. C. The synthesis of vicinal amino alcohols. Tetrahedron2000, 56 (17), 2561-2576.

- Noyori, R.; Hashiguchi, S. Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Acc. Chem. Res.1997, 30 (2), 97-102.

- List, B.; Lerner, R. A.; Barbas, C. F., III. Proline-catalyzed direct asymmetric aldol reactions. J. Am. Chem. Soc.2000, 122 (10), 2395-2396.

- Haack, K.-J.; Hashiguchi, S.; Fujii, A.; Ikariya, T.; Noyori, R. The catalyst precursor, catalyst, and intermediate in the RuII-promoted asymmetric hydrogen transfer between alcohols and ketones. Angew. Chem. Int. Ed. Engl.1997, 36 (3), 285-288.

- Corey, E. J.; Bakshi, R. K.; Shibata, S. Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. J. Am. Chem. Soc.1987, 109 (18), 5551-5553.

- Vitaku, E.; Smith, D. T.; Njardarson, J. T. Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. J. Med. Chem.2014, 57 (24), 10257-10274.

- Corey, E. J.; Helal, C. J. Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angew. Chem. Int. Ed.1998, 37 (15), 1986-2012.

- Itsuno, S.; Ito, K.; Hirao, A.; Nakahama, S. Asymmetric reduction of aromatic ketones with the reagent prepared from chiral 1,2-amino alcohol and borane. J. Chem. Soc., Chem. Commun.1983, (8), 469-470.

-

PubChem. (2S)-1-(pyrrolidin-1-yl)propan-2-ol. National Center for Biotechnology Information. [Link] (accessed Jan 11, 2026).

-

PubChem. 1-(Pyrrolidin-1-yl)propan-2-one. National Center for Biotechnology Information. [Link] (accessed Jan 11, 2026).

- Nurkenov, O. A.; Gazaliev, A. M.; Turdybekov, K. M.; Bukeeva, A. B.; Kulakov, I. V. Reaction of Chloroacetone with Cytisine and d-Pseudoephedrine Alkaloids. Russ. J. Gen. Chem.2003, 73, 961–963.

-

PubChem. Chloroacetone. National Center for Biotechnology Information. [Link] (accessed Jan 11, 2026).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. (2S)-1-(pyrrolidin-1-yl)propan-2-ol | C7H15NO | CID 12767869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(Pyrrolidin-1-yl)propan-2-amine | C7H16N2 | CID 15616489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 6. Chloroacetone | ClCH2COCH3 | CID 6571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

(2R)-1-oxo-1-pyrrolidinylpropane-2-ol mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of Coluracetam (MKC-231): A Pyrrolidinone-Class Nootropic Agent

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrrolidinone class of compounds, colloquially known as racetams, has been a subject of intense scientific scrutiny for decades, primarily for their nootropic, or cognitive-enhancing, properties.[1] While the mechanisms of action for many compounds in this family remain partially elusive, Coluracetam (CAS 135463-81-9), also referred to as MKC-231 or BCI-540, has emerged as a significant agent with a distinct and well-characterized primary mechanism of action.[][3][4] This technical guide provides a comprehensive overview of the current understanding of Coluracetam's mechanism of action, with a focus on its role as a high-affinity choline uptake (HACU) enhancer. We will delve into the experimental evidence supporting this mechanism, discuss potential secondary pathways, and provide detailed protocols for key assays used in its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of neuroscience, pharmacology, and cognitive science.

Introduction: The Pyrrolidinone Scaffold and the Emergence of Coluracetam

The pyrrolidinone ring is a versatile scaffold that is a constituent of numerous approved pharmaceutical agents, valued for its ability to confer favorable physicochemical properties and engage in specific biological interactions.[5][6] In the realm of central nervous system disorders, derivatives of 2-oxopyrrolidine have been explored for their potential as neuroprotective, antiepileptic, and nootropic agents.[1] Coluracetam is a prominent member of this class, distinguished by its potent and specific effects on the cholinergic system.[][4] Its primary therapeutic potential lies in the enhancement of cognitive functions, particularly learning and memory, and it has also been investigated for its anxiolytic and antidepressant properties.[][3]

The Primary Mechanism of Action: Enhancement of High-Affinity Choline Uptake (HACU)

The cornerstone of Coluracetam's cognitive-enhancing effects is its ability to modulate the cholinergic system by enhancing high-affinity choline uptake (HACU).[7][8] The HACU process, mediated by the choline transporter (CHT), is the rate-limiting step in the synthesis of the neurotransmitter acetylcholine (ACh).[] ACh is a critical neurotransmitter for cognitive processes, including attention, learning, and memory.

The Cholinergic Synapse and the Role of HACU

The synthesis of acetylcholine occurs in the presynaptic terminal of cholinergic neurons. Choline is transported from the extracellular space into the neuron via the CHT. Inside the neuron, the enzyme choline acetyltransferase (ChAT) catalyzes the reaction between choline and acetyl-CoA to form acetylcholine. ACh is then packaged into synaptic vesicles and released into the synaptic cleft upon neuronal depolarization, where it can bind to and activate postsynaptic acetylcholine receptors.

The efficiency of this entire process is critically dependent on the availability of choline in the presynaptic terminal, which is regulated by the HACU system. By enhancing the Vmax (maximum velocity) of the CHT, Coluracetam increases the rate of choline transport into the neuron, thereby boosting the synthesis and subsequent release of acetylcholine.[][8]

Visualizing the Mechanism: Coluracetam's Action on the Cholinergic Synapse

Caption: Proposed mechanism of Coluracetam at the cholinergic synapse.

Experimental Validation of the HACU Enhancement Mechanism

The hypothesis that Coluracetam enhances HACU is supported by a body of preclinical evidence. In vitro and in vivo studies have demonstrated its effects on choline uptake and acetylcholine release.

In Vitro High-Affinity Choline Uptake (HACU) Assay

This assay directly measures the rate of radiolabeled choline uptake into synaptosomes, which are isolated nerve terminals.

Protocol:

-

Synaptosome Preparation: Isolate synaptosomes from the hippocampus or cortex of rodent brains using differential centrifugation.

-

Pre-incubation: Pre-incubate the synaptosomal suspension with varying concentrations of Coluracetam or vehicle control in a physiological buffer.

-

Initiation of Uptake: Initiate the uptake reaction by adding a known concentration of radiolabeled choline (e.g., [³H]-choline).

-

Termination of Uptake: After a short incubation period (typically 1-5 minutes), terminate the reaction by rapid filtration through glass fiber filters to separate the synaptosomes from the incubation medium.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculate the rate of choline uptake and determine the effect of Coluracetam on the kinetic parameters (Km and Vmax) of the choline transporter.

Visualizing the HACU Assay Workflow

Caption: Workflow for a High-Affinity Choline Uptake (HACU) assay.

In Vivo Microdialysis for Acetylcholine Release

This technique allows for the measurement of neurotransmitter levels in the brains of freely moving animals, providing a more physiologically relevant assessment of Coluracetam's effects.

Protocol:

-

Surgical Implantation: Surgically implant a microdialysis probe into a specific brain region of interest (e.g., the hippocampus) of an anesthetized rodent.

-

Recovery: Allow the animal to recover from surgery.

-

Perfusion: Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Sample Collection: Collect dialysate samples at regular intervals before and after the administration of Coluracetam or vehicle.

-

Neurotransmitter Analysis: Analyze the concentration of acetylcholine in the dialysate samples using a sensitive analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Compare the levels of acetylcholine release before and after drug administration to determine the effect of Coluracetam.

Quantitative Data on Coluracetam's Activity

The following table summarizes key quantitative data from preclinical studies of Coluracetam.

| Parameter | Value | Species/Model | Reference |

| HACU Enhancement (Vmax) | Significant increase | Rat hippocampal synaptosomes | [8] |

| Acetylcholine Release | Increased | In vivo microdialysis in rat hippocampus | [8] |

| Cognitive Enhancement | Amelioration of memory deficits | AF64A-treated rats (Morris water maze) | [] |

| AMPA Receptor Modulation | Potentiation of AMPA-mediated currents | Cultured rat cortical neurons | [8] |

Potential Secondary Mechanisms of Action

While the enhancement of HACU is the most well-established mechanism of action for Coluracetam, some evidence suggests that it may also exert its effects through other pathways.

Modulation of AMPA Receptors

There are reports suggesting that Coluracetam can potentiate AMPA receptor-mediated currents.[8] AMPA receptors are glutamate receptors that play a crucial role in synaptic plasticity, a cellular mechanism underlying learning and memory. By positively modulating AMPA receptors, Coluracetam could further contribute to its cognitive-enhancing effects. However, this mechanism appears to be less pronounced than its effects on the cholinergic system.

Neuroprotective Effects

Coluracetam has demonstrated neuroprotective properties in preclinical models of neuronal injury.[8] It has been shown to protect cultured cortical neurons from glutamate-induced cytotoxicity.[8] This neuroprotective effect may be related to its ability to support cholinergic neurotransmission and potentially through other cellular mechanisms that are yet to be fully elucidated.

Conclusion and Future Directions

Coluracetam stands out within the pyrrolidinone class of nootropics due to its well-defined primary mechanism of action: the enhancement of high-affinity choline uptake. This action leads to an increase in acetylcholine synthesis and release, providing a strong rationale for its observed cognitive-enhancing effects. While potential secondary mechanisms, such as AMPA receptor modulation and neuroprotection, may also contribute to its pharmacological profile, the HACU-enhancing activity remains the most compelling explanation for its nootropic properties.

Future research should focus on further delineating the molecular interactions between Coluracetam and the choline transporter, as well as exploring the downstream signaling pathways affected by its modulation of the cholinergic system. Additionally, well-controlled clinical trials are necessary to translate the promising preclinical findings into therapeutic applications for cognitive disorders in humans.

References

-

Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews, 19(2), 180-222. [Link]

-

Bessho, T., Takashina, K., Eguchi, J., Komatsu, T., & Saito, K. (2008). MKC-231, a choline-uptake enhancer: (1) long-lasting cognitive improvement after repeated administration in AF64A-treated rats. Journal of Neural Transmission, 115(7), 1019-1025. [Link]

-

China Coluracetam CAS 135463-81-9 Suppliers - Buy Coluracetam ... LookChem. [Link]

-

Takashina, K., Bessho, T., Mori, H., & Saito, K. (2008). MKC-231, a choline uptake enhancer: (3) Mode of action of MKC-231 in the enhancement of high-affinity choline uptake. Journal of Neural Transmission, 115(7), 1037-1046. [Link]

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]

Sources

- 1. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. News - Coluracetam ââ A Groundbreaking Force in Cognitive Health [mylandsupplement.com]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. China Coluracetam CAS 135463-81-9 Suppliers - Buy Coluracetam CAS 135463-81-9 for Sale [whplbiotech.com]

- 8. medkoo.com [medkoo.com]

A Technical Guide to the Spectroscopic Characterization of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol

Introduction

(2R)-1-oxo-1-pyrrolidinylpropane-2-ol is a chiral molecule incorporating a pyrrolidinone ring, a common scaffold in medicinal chemistry, linked to a propanol side-chain. As with any novel chemical entity intended for pharmaceutical development, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic analysis provides the foundational data for such characterization. This guide offers a detailed exploration of the expected spectroscopic data for this compound and outlines the methodologies for their acquisition and interpretation. The focus is not merely on the data itself, but on the underlying principles that dictate the spectral features, thereby providing a framework for the analysis of related structures.

The inherent chirality and the presence of key functional groups—a tertiary amide, a secondary alcohol, and multiple aliphatic protons—give rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for process chemistry, quality control, and regulatory submissions.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a chiral molecule like (2R)-1-oxo-1-pyrrolidinylpropane-2-ol, NMR provides detailed information about the connectivity, chemical environment, and stereochemistry of the constituent atoms.

Molecular Structure and Proton Numbering

To facilitate the discussion of NMR data, the protons of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol are systematically numbered as shown in the diagram below.

Caption: Structure of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol with atom numbering.

Predicted ¹H NMR Spectral Data

The following table summarizes the expected ¹H NMR signals. These predictions are based on fundamental principles of chemical shifts and spin-spin coupling, informed by data from structurally similar compounds.[1][2][3][4][5]

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H9 (CH₃) | ~1.2 | Doublet (d) | 3H | Shielded aliphatic protons, split by the single H7 proton. |

| H3 (CH₂) | ~2.0 | Multiplet (m) | 2H | Aliphatic protons on the pyrrolidinone ring, adjacent to two other methylene groups. |

| H4 (CH₂) | ~2.4 | Triplet (t) | 2H | Methylene group adjacent to the amide carbonyl, expected to be deshielded. |

| H2 (CH₂) | ~3.4 | Triplet (t) | 2H | Methylene group adjacent to the amide nitrogen, significantly deshielded. |

| H7 (CH) | ~3.5-3.7 | Multiplet (m) | 1H | Methine proton attached to the nitrogen and adjacent to the chiral center. Diastereotopic protons on C8 will create complex splitting. |

| H8 (CH₂) | ~4.0-4.2 | Multiplet (m) | 2H | Methylene protons adjacent to the chiral center and the hydroxyl group. These protons are diastereotopic and will appear as a complex multiplet. |

| OH | Variable | Singlet (s, broad) | 1H | The chemical shift is dependent on concentration and solvent. Proton exchange may broaden the signal. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C9 (CH₃) | ~20 | Standard aliphatic methyl carbon. |

| C3 (CH₂) | ~25 | Aliphatic methylene carbon in the pyrrolidinone ring. |

| C4 (CH₂) | ~30 | Methylene carbon alpha to the amide carbonyl. |

| C2 (CH₂) | ~45 | Methylene carbon alpha to the amide nitrogen. |

| C8 (CH₂) | ~65 | Carbon bearing the hydroxyl group, deshielded by the electronegative oxygen. |

| C7 (CH) | ~55 | Methine carbon adjacent to the nitrogen and the chiral center. |

| C5 (C=O) | ~175 | Amide carbonyl carbon, highly deshielded. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition:

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire a standard one-dimensional proton spectrum with a 90° pulse.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

-

Set the spectral width to ~0-200 ppm.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Key IR Absorptions

The IR spectrum of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol is expected to show characteristic absorption bands for its principal functional groups.[6][7][8]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3400 (broad) | O-H stretch | Alcohol | Strong |

| ~2850-2960 | C-H stretch | Aliphatic | Medium-Strong |

| ~1650 | C=O stretch | Tertiary Amide (in a 5-membered ring) | Strong |

| ~1460 | C-H bend | CH₂ | Medium |

| ~1280 | C-N stretch | Amide | Medium |

| ~1050 | C-O stretch | Secondary Alcohol | Strong |

Causality of Key Absorptions:

-

The broadness of the O-H stretching band is due to hydrogen bonding.

-

The C=O stretching frequency for the lactam (cyclic amide) is lower than that of a typical acyclic amide due to ring strain.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR unit.

-

Sample Application: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The resolution is generally set to 4 cm⁻¹.[7]

-

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): The expected exact mass for C₇H₁₃NO₂ is 143.0946 g/mol . In a high-resolution mass spectrum (HRMS), observing this mass would confirm the molecular formula. The nominal mass (integer mass) is 143.

-

Key Fragmentation Pathways: Under electron ionization (EI), the molecule is expected to fragment in predictable ways.

Caption: Proposed key fragmentation pathways for (2R)-1-oxo-1-pyrrolidinylpropane-2-ol in EI-MS.

Rationale for Fragmentation:

-

m/z = 128: Loss of a methyl radical (•CH₃) from the molecular ion.

-

m/z = 99: Loss of acetaldehyde via a rearrangement, a common pathway for secondary alcohols.

-

m/z = 85: The pyrrolidinone cation, resulting from cleavage of the bond between the ring and the side chain.

-

m/z = 57: The C₃H₅O⁺ fragment from the side chain.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. For less volatile compounds, direct infusion via Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used.[9]

-

Ionization:

-

ESI: A soft ionization technique, often yielding the protonated molecule [M+H]⁺ (m/z 144) or other adducts.

-

APCI: Suitable for moderately polar compounds.

-

EI (with GC): A hard ionization technique that induces fragmentation, providing structural information.

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol, employing NMR, IR, and MS, provides a robust and orthogonal dataset for its unequivocal structural confirmation. The predicted data and outlined protocols in this guide serve as a foundational reference for researchers engaged in the synthesis, purification, and analysis of this molecule and its derivatives. Adherence to these well-established analytical methodologies ensures data integrity and is a cornerstone of scientific rigor in drug development.

References

-

PubChem. 2-Oxo-1-pyrrolidinepropionitrile. National Center for Biotechnology Information. [Link]

- Google Patents. US8957226B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses.

- Google Patents. US6784197B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses.

-

PubChem. 2-Pyrrolidinone, 1-(1-oxo-2-propenyl)-. National Center for Biotechnology Information. [Link]

-

NIST. Pyrrolidine, 1-(1-oxo-2,5-octadecadienyl)-. NIST Chemistry WebBook. [Link]

-

MDPI. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. [Link]

-

The Royal Society of Chemistry. Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. [Link]

-

ResearchGate. Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. [Link]

-

Semantic Scholar. A process for the preparation of 2-oxo-1-pyrrolidine derivatives. [Link]

-

SpectraBase. Pyrrolidine - Optional[1H NMR] - Spectrum. [Link]

-

NIST. 1-Phenoxypropan-2-ol. NIST Chemistry WebBook. [Link]

-

National Institutes of Health. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. [Link]

-

ResearchGate. 1 H NMR-spectrum of 2,3,3-triode propene-2-ol-1. [Link]

-

MDPI. A (2-(Pyrrolidin-1-yl)ethan-1-olate)(1-oxo-3-phenyl-1,4-dihydronaphthalen-2-olate) μ-Oxo-Bridged Dicopper(II) Dimeric Complex. [Link]

-

SpectraBase. Pyrrolidine, 1-[(2-nitrophenyl)methyl]- - Optional[13C NMR] - Chemical Shifts. [Link]

-

SpectraBase. Pyrrolidine, 1-[2-(4-chlorophenoxy)ethyl]- - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

- 1. 2-Pyrrolidinone(616-45-5) 1H NMR [m.chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. 1-Phenoxypropan-2-ol [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1-(2-Aminoethyl)pyrrolidine(7154-73-6) 1H NMR [m.chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. US8957226B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses - Google Patents [patents.google.com]

An In-depth Technical Guide to (2R)-1-oxo-1-pyrrolidinylpropane-2-ol: Synthesis, Properties, and Applications

A Senior Application Scientist's Perspective on a Versatile Chiral Building Block

Foreword: Decoding the Nomenclature

The compound of interest, presented as (2R)-1-oxo-1-pyrrolidinylpropane-2-ol, is more systematically identified under IUPAC nomenclature as (R)-N-(2-hydroxypropanoyl)pyrrolidine . This name accurately describes a chiral molecule featuring a pyrrolidine ring acylated with (R)-lactic acid. This structural motif, combining a robust heterocyclic scaffold with a chiral side chain, is of significant interest in medicinal chemistry and drug development. This guide will delve into the core aspects of this molecule, from its synthesis to its potential applications, providing a comprehensive resource for researchers and scientists in the field.

Molecular Structure and Physicochemical Properties

The foundational step in understanding any chemical entity is a thorough characterization of its structure and physical attributes.

IUPAC Name and Structural Representation

-

Systematic IUPAC Name: (R)-N-(2-hydroxypropanoyl)pyrrolidine

-

Molecular Formula: C₇H₁₃NO₂

-

Molecular Weight: 143.18 g/mol

The structure consists of a five-membered saturated nitrogen heterocycle, pyrrolidine, where the nitrogen atom is part of an amide linkage. The acyl group is derived from (R)-lactic acid, conferring chirality to the molecule at the second carbon of the propanoyl chain.

Molecular Structure of (R)-N-(2-hydroxypropanoyl)pyrrolidine

Caption: Retrosynthetic analysis of the target molecule.

Recommended Synthetic Protocol: Amide Coupling

The most direct and widely employed method for the synthesis of (R)-N-(2-hydroxypropanoyl)pyrrolidine is the coupling of pyrrolidine with (R)-lactic acid. To facilitate this reaction and achieve high yields, the carboxylic acid is typically activated.

Experimental Workflow: Amide Coupling

Caption: Step-by-step workflow for amide coupling synthesis.

Step-by-Step Methodology:

-

Protection of the Hydroxyl Group (Optional but Recommended): To prevent side reactions, the hydroxyl group of (R)-lactic acid can be protected with a suitable protecting group, such as a tert-butyldimethylsilyl (TBDMS) ether. This is achieved by reacting (R)-lactic acid with TBDMS-Cl in the presence of a base like imidazole.

-

Activation of the Carboxylic Acid: The protected (R)-lactic acid is dissolved in an aprotic solvent (e.g., dichloromethane or DMF). A coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is added, often in the presence of an activator like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt), to form an activated ester. This step is typically carried out at 0 °C to minimize side reactions.

-

Amide Bond Formation: Pyrrolidine is added to the solution containing the activated lactic acid derivative. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is filtered to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). The filtrate is then washed sequentially with a dilute acid (e.g., 1M HCl) to remove excess pyrrolidine, a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted acid, and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

Deprotection (if applicable): If a protecting group was used, it is removed in the final step. For a TBDMS group, this is typically achieved using a fluoride source such as tetrabutylammonium fluoride (TBAF).

-

Final Purification: The crude product is purified by column chromatography on silica gel to yield the pure (R)-N-(2-hydroxypropanoyl)pyrrolidine.

Causality Behind Experimental Choices:

-

Use of Coupling Agents: Direct amidation of a carboxylic acid and an amine requires high temperatures and results in low yields. Coupling agents like DCC and EDC activate the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine under mild conditions.

-

Aprotic Solvents: Solvents like dichloromethane and DMF are used because they are inert to the reactants and facilitate the dissolution of both polar and nonpolar reagents.

-

Aqueous Work-up: The series of acidic and basic washes is a standard procedure to remove unreacted starting materials and by-products, simplifying the final purification step.

The Pyrrolidine Scaffold in Drug Discovery

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds, including numerous FDA-approved drugs. [1][2]Its prevalence is due to a combination of favorable properties.

Structural and Physicochemical Advantages

-

Three-Dimensionality: Unlike flat aromatic rings, the non-planar, puckered conformation of the pyrrolidine ring allows for a better exploration of the three-dimensional space of a protein's binding pocket. [1]* Stereochemical Richness: The pyrrolidine ring can contain multiple stereocenters, allowing for the synthesis of a diverse array of stereoisomers with potentially distinct biological activities. [1]* Improved Physicochemical Properties: The incorporation of a pyrrolidine ring can enhance the solubility and metabolic stability of a drug candidate.

-

Versatility for Substitution: The nitrogen atom of the pyrrolidine ring is a convenient point for chemical modification, and a majority of pyrrolidine-containing drugs are substituted at this position. [3]

Biological Activities of Pyrrolidine-Containing Molecules

The pyrrolidine motif is present in a wide range of therapeutic agents with diverse biological activities, including: [4][5]

-

Anticancer

-

Anti-inflammatory

-

Antiviral

-

Antituberculosis

-

Enzyme Inhibition: Pyrrolidine-based structures are effective inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-IV) and neuronal nitric oxide synthase (nNOS). [6] Logical Relationship: Pyrrolidine Scaffold to Drug Candidate

Caption: The role of the pyrrolidine scaffold in drug discovery.

Potential Applications and Future Directions

While specific biological data for (R)-N-(2-hydroxypropanoyl)pyrrolidine is limited in the public domain, its structural similarity to N-lactoyl amino acids suggests potential roles in metabolic regulation. N-lactoyl amino acids are an emerging class of metabolites that have been implicated in various physiological processes, including appetite suppression and energy metabolism. [4][5] Given the established importance of chiral pyrrolidines as chiral auxiliaries and catalysts in asymmetric synthesis, (R)-N-(2-hydroxypropanoyl)pyrrolidine could also find applications in this area. [7]The chiral center and the pyrrolidine framework could be exploited to control the stereochemical outcome of chemical reactions.

Future research on this molecule could focus on:

-

Screening for Biological Activity: Evaluating its effects in various disease models, particularly those related to metabolic disorders.

-

Enzyme Inhibition Assays: Testing its potential as an inhibitor for enzymes where N-acylpyrrolidines have shown activity.

-

Use as a Chiral Ligand: Exploring its utility in asymmetric catalysis.

Conclusion

(R)-N-(2-hydroxypropanoyl)pyrrolidine is a chiral molecule with a promising chemical scaffold. Its synthesis is achievable through standard and scalable chemical transformations. While its specific biological functions are yet to be fully elucidated, the well-documented importance of the pyrrolidine ring in medicinal chemistry and the emerging field of N-lactoyl amino acids suggest that it is a compound worthy of further investigation. This guide provides a solid foundation for researchers and drug development professionals to understand and explore the potential of this intriguing molecule.

References

-

Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2. Syntheses of pine sawfly pheromone precursors and structurally related compounds. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). N-(2-Hydroxybenzoyl)pyrrolidine. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4879. [Link]

-

Li, H., et al. (2012). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 3(10), 845–849. [Link]

-

Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4879. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved January 14, 2026, from [Link]

-

Akolkar, A. A., et al. (2017). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. AAPS PharmSciTech, 18(5), 1546-1554. [Link]

-

Reddy, P. V., & Kumar, K. A. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society, 19(11), 4725-4743. [Link]

-

Çelik, H., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1249774. [Link]

-

Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4879. [Link]

-

PubChem. (n.d.). (2S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

NIST. (n.d.). 2-Pyrrolidinone. National Institute of Standards and Technology. Retrieved January 14, 2026, from [Link]

-

Balasubramanian, S., et al. (2016). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 21(11), 1547. [Link]

-

PubChem. (n.d.). N-(2-Hydroxybenzoyl)pyrrolidine. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

González-Lainez, M., et al. (2016). Synthesis of a New Chiral Pyrrolidine. Molecules, 21(7), 896. [Link]

-

Balasubramanian, S., et al. (2016). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 21(11), 1547. [Link]

Sources

- 1. 2-Pyrrolidinone [webbook.nist.gov]

- 2. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of a New Chiral Pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-(2-Hydroxyethyl)pyrrolidine(2955-88-6) 1H NMR [m.chemicalbook.com]

An In-Depth Technical Guide to the Biological Activity of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol

Abstract

The 2-pyrrolidinone ring system is a foundational scaffold in medicinal chemistry, giving rise to a diverse array of pharmacologically active agents.[1][2] This guide focuses on a specific, less-documented derivative, (2R)-1-oxo-1-pyrrolidinylpropane-2-ol, providing a comprehensive exploration of its predicted biological activities based on a critical analysis of its structural analogues, particularly within the nootropic and anticonvulsant drug classes. We will dissect its chemical architecture, propose primary mechanisms of action, and present a robust framework of experimental protocols for its systematic evaluation. This document serves as a technical blueprint for researchers aiming to unlock the therapeutic potential of this novel chemical entity.

Introduction: The 2-Pyrrolidinone Scaffold - A Privileged Structure in Neuropharmacology

The five-membered nitrogen heterocycle, 2-pyrrolidinone (also known as γ-lactam), is a recurring motif in a multitude of biologically active compounds.[3] Its prevalence stems from a combination of favorable physicochemical properties: metabolic stability, the capacity to form key hydrogen bonds, and a rigid, non-planar structure that allows for precise, three-dimensional orientation of substituents to interact with biological targets.[3][4]

Derivatives of this scaffold exhibit an extensive range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] However, the 2-pyrrolidinone nucleus is arguably most renowned for its profound effects on the central nervous system (CNS). This is exemplified by the "racetam" family of drugs, which are defined by a shared 2-oxopyrrolidine core. Piracetam, the progenitor of this class, was the first agent to be described as "nootropic," a term coined to denote its ability to enhance cognitive functions like learning and memory without sedative or stimulant side effects.[5][6]

The subject of this guide, (2R)-1-oxo-1-pyrrolidinylpropane-2-ol, is a chiral N-substituted 2-pyrrolidinone. Its structure is highly analogous to established neuroactive agents, suggesting a strong potential for CNS activity. This guide will provide a predictive analysis and a structured investigational pathway for this compound.

Caption: The versatile 2-pyrrolidinone scaffold and its major therapeutic derivatives.

Structural Analysis and Mechanistic Hypothesis

Comparative Structural Analysis

The therapeutic activity of pyrrolidinone derivatives is exquisitely sensitive to the nature of the substituent on the ring nitrogen. Let's compare (2R)-1-oxo-1-pyrrolidinylpropane-2-ol to two key benchmarks:

-

Piracetam (2-oxo-1-pyrrolidine acetamide): The archetypal nootropic. Its acetamide side chain is critical for its cognitive-enhancing effects.[5]

-

Levetiracetam ((S)-2-(2-oxopyrrolidin-1-yl)butanamide): A potent anticonvulsant. Note the specific (S)-stereochemistry and the butanamide side chain.[6]

The target compound differs in two key aspects:

-

Side Chain Functional Group: It possesses a secondary alcohol (-CH(OH)CH₃) instead of an amide group. This eliminates a potential hydrogen bond donor (the amide N-H) but introduces a new hydrogen bond donor/acceptor (the hydroxyl group). This change will significantly alter its polarity, solubility, and potential interactions with target proteins.

-

Stereochemistry: The "(2R)" designation indicates a specific stereoisomer at the hydroxyl-bearing carbon. Given the stereospecificity of many receptors and enzymes, the (2R) configuration is predicted to be critical for its biological activity, potentially offering a distinct pharmacological profile compared to its (2S)-enantiomer or a racemic mixture.[3]

| Compound | Side Chain on Pyrrolidinone Nitrogen | Key Functional Group | Stereochemistry | Primary Activity |

| Piracetam | -CH₂CONH₂ | Primary Amide | Achiral | Nootropic |

| Levetiracetam | -(S)-CH(CH₂CH₃)CONH₂ | Primary Amide | (S) | Anticonvulsant |

| (2R)-1-oxo-1-pyrrolidinylpropane-2-ol | -CH₂CH(OH)CH₃ | Secondary Alcohol | (2R) | Hypothesized: Neuroprotective/Nootropic |

Proposed Mechanism of Action (MoA)

While the precise MoA for many racetams remains elusive, several convergent pathways have been identified.[6] We hypothesize that (2R)-1-oxo-1-pyrrolidinylpropane-2-ol may act through one or more of the following mechanisms:

-

Modulation of Synaptic Vesicle Protein 2A (SV2A): This is the known binding site for Levetiracetam. The structural similarity suggests the pyrrolidinone ring of our target compound could also interact with SV2A, potentially modulating neurotransmitter release and exhibiting anticonvulsant or neurostabilizing properties.

-

Allosteric Modulation of AMPA Receptors: Some nootropics are known to positively modulate AMPA-type glutamate receptors, enhancing synaptic plasticity, a cellular correlate of learning and memory.[7] The hydroxyl group could form novel interactions within an allosteric binding pocket.

-

Neuroprotection via Membrane Stabilization: Piracetam is believed to improve the fluidity of neuronal membranes, which can enhance transmembrane signaling and protect against various insults.[5] The lipophilic propyl chain and polar hydroxyl group of our compound may contribute to similar membrane-interacting properties.

Caption: Hypothesized mechanisms of action for (2R)-1-oxo-1-pyrrolidinylpropane-2-ol.

Experimental Workflow for Biological Characterization

A multi-tiered approach is required to systematically evaluate the biological activity of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol. The following protocols are designed to be self-validating by including appropriate positive and negative controls.

Tier 1: In Vitro Target Engagement & Cellular Activity

Objective: To determine if the compound interacts with hypothesized molecular targets and exhibits activity in cellular models of neuronal function and health.

Caption: Tier 1 workflow for in vitro characterization of the test compound.

Protocol 3.1.1: SV2A Binding Assay (Competitive Radioligand Binding)

-

Principle: To quantify the affinity of the test compound for the SV2A protein by measuring its ability to displace a known radiolabeled ligand (e.g., [³H]Levetiracetam).

-

Methodology:

-

Membrane Preparation: Isolate synaptic membranes from rat cortical tissue.

-

Assay Setup: In a 96-well plate, incubate membrane preparations with a fixed concentration of [³H]Levetiracetam and varying concentrations of the test compound (typically 10⁻¹⁰ M to 10⁻⁴ M).

-

Controls:

-

Total Binding: Radioligand + membranes (no competitor).

-

Non-specific Binding: Radioligand + membranes + high concentration of unlabeled Levetiracetam (10 µM).

-

Positive Control: Unlabeled Levetiracetam as the competitor.

-

-

Incubation: Incubate at 4°C for 2 hours to reach equilibrium.

-

Termination: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure radioactivity on the filters using a scintillation counter.

-

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) from the competition curve and convert it to a binding affinity constant (Ki). A low Ki value indicates high binding affinity.

Protocol 3.1.2: Neuroprotection Against Glutamate-Induced Excitotoxicity

-

Principle: To assess the compound's ability to protect cultured neurons from cell death induced by excessive glutamate stimulation, a key mechanism of injury in stroke and neurodegeneration.

-

Methodology:

-

Cell Culture: Plate primary rat cortical neurons and allow them to mature for 7-10 days.

-

Pre-treatment: Pre-incubate the neuronal cultures with the test compound at various concentrations for 1-2 hours.

-

Insult: Expose the cultures to a toxic concentration of glutamate (e.g., 50 µM) for 15-30 minutes.

-

Washout & Recovery: Wash out the glutamate and compound, and return the cells to normal culture medium for 24 hours.

-

Viability Assessment: Quantify cell viability using a standard assay (e.g., LDH release assay for cell death or MTT assay for metabolic activity).

-

-

Data Analysis: Plot cell viability against compound concentration to determine the half-maximal effective concentration (EC₅₀) for neuroprotection.

Tier 2: In Vivo Proof-of-Concept Studies

Objective: To evaluate the compound's efficacy in animal models of cognition and seizure, and to establish a preliminary pharmacokinetic/pharmacodynamic (PK/PD) relationship.

Protocol 3.2.1: Morris Water Maze (Test for Spatial Learning and Memory)

-

Principle: This test assesses a rodent's ability to learn and remember the location of a hidden platform in a pool of water, a hippocampal-dependent task. It is a gold standard for evaluating potential nootropic agents.[8]

-

Methodology:

-

Acclimation: Allow animals (rats or mice) to acclimate to the testing room and handling.

-

Dosing: Administer the test compound, vehicle, or a positive control (e.g., Piracetam) via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes before testing.

-

Acquisition Phase (4-5 days): Conduct 4 trials per day where the animal is released from different starting points and must find the hidden platform. Record the time to find the platform (escape latency) and the path taken.

-

Probe Trial (Day 6): Remove the platform and allow the animal to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

-

-

Data Analysis: A significant decrease in escape latency during acquisition and a significant increase in time spent in the target quadrant during the probe trial, compared to the vehicle group, indicates cognitive enhancement.

Protocol 3.2.2: Pentylenetetrazol (PTZ)-Induced Seizure Model

-

Principle: PTZ is a GABA-A receptor antagonist that reliably induces clonic-tonic seizures in rodents. This model is used to screen for potential anticonvulsant drugs.[6]

-

Methodology:

-

Dosing: Pre-treat animals with the test compound, vehicle, or a positive control (e.g., Levetiracetam) at various doses.

-

Seizure Induction: After an appropriate pre-treatment time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 60 mg/kg, s.c.).

-

Observation: Immediately place the animal in an observation chamber and record seizure activity for 30 minutes. Key parameters include the latency to the first myoclonic jerk and the incidence and severity of generalized clonic-tonic seizures.

-

-

Data Analysis: A significant increase in seizure latency or a reduction in seizure severity/incidence compared to the vehicle group indicates anticonvulsant activity. Calculate the ED₅₀ (median effective dose) for protection.

Conclusion and Future Directions

(2R)-1-oxo-1-pyrrolidinylpropane-2-ol represents a compelling new chemical entity within the pharmacologically rich class of 2-pyrrolidinone derivatives. Based on robust structure-activity relationship analysis of its close analogues, we have constructed a strong hypothesis for its potential as a neuroactive agent, with possible nootropic and/or anticonvulsant properties. The proposed mechanisms, centered around targets like SV2A and AMPA receptors, provide a clear rationale for investigation.

The detailed experimental workflows presented in this guide offer a systematic, evidence-based pathway for characterizing its biological activity, from molecular target engagement to in vivo proof-of-concept. Successful outcomes from these studies would warrant further investigation into its full pharmacokinetic profile, safety pharmacology, and the activity of its (2S)-enantiomer to establish a clear stereospecificity profile. This rigorous approach is essential for determining the ultimate therapeutic potential of this promising compound.

References

-

ResearchGate. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Available from: [Link]

-

ScienceDirect. (2003). 2-Pyrrolidinone moiety is not critical for the cognition-enhancing activity of piracetam-like drugs. Available from: [Link]

-

ResearchGate. (2021). An Overview on Chemistry and Biological Importance of Pyrrolidinone. Available from: [Link]

-

Mustansiriyah Journal of Science. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Available from: [Link]

-

MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

-

PubChem. Piracetam. National Institutes of Health. Available from: [Link]

-

Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Available from: [Link]

-

PubMed. (2001). Pyrrolidone derivatives. Available from: [Link]

-

Sci-Hub. (1989). Recent development in 2‐pyrrolidinone‐containing nootropics. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. Piracetam | C6H10N2O2 | CID 4843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

(2R)-1-oxo-1-pyrrolidinylpropane-2-ol derivatives and analogs

An In-Depth Technical Guide to (2R)-1-oxo-1-pyrrolidinylpropane-2-ol Derivatives and Analogs: Synthesis, Structure-Activity Relationships, and Therapeutic Applications

Abstract

The pyrrolidinone ring is a foundational scaffold in modern medicinal chemistry, recognized for its "privileged" status due to its ability to interact with multiple receptor types and its presence in numerous FDA-approved therapeutics.[1][2] This guide focuses on a specific, stereochemically defined class of these compounds: (2R)-1-oxo-1-pyrrolidinylpropane-2-ol derivatives and their analogs. We will provide an in-depth exploration of their synthesis with an emphasis on stereochemical control, dissect the critical structure-activity relationships (SAR) that govern their biological effects, and detail the analytical methodologies required for their characterization. The primary therapeutic context for these molecules is in the treatment of neurological disorders, and their unique mechanism of action will be a central theme. This document is intended for researchers, chemists, and drug development professionals engaged in the exploration of novel therapeutics targeting the central nervous system.

The Pyrrolidinone Core: A Privileged Scaffold in Drug Discovery

The five-membered lactam known as the pyrrolidinone or 2-oxopyrrolidine ring is a cornerstone of therapeutic development.[3] Its prevalence in over 37 FDA-approved drugs underscores its importance and versatility.[2] The structural and physicochemical properties of the pyrrolidinone nucleus—including its capacity for hydrogen bonding, conformational flexibility, and amenability to chemical modification—make it an ideal starting point for designing novel, potent, and selective therapeutic agents.[1][2] This scaffold is found in compounds demonstrating a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[4][5][6]

The non-planar, puckered nature of the saturated pyrrolidine ring allows for a three-dimensional exploration of pharmacophore space that is not possible with flat, aromatic rings.[2] The stereogenicity of the carbon atoms in the ring provides an additional layer of complexity and opportunity, as different stereoisomers can exhibit vastly different biological profiles due to stereoselective interactions with protein targets.[2]

Synthesis and Stereochemical Control

The synthesis of specifically substituted and stereochemically pure pyrrolidinone derivatives is a critical challenge in their development. The therapeutic efficacy and safety profile of these drugs are often intrinsically linked to a single enantiomer.

Foundational Synthesis of the 2-Pyrrolidinone Ring

The parent 2-pyrrolidinone structure is commonly synthesized on an industrial scale via the reaction of gamma-butyrolactone (GBL) with ammonia at high temperatures and pressures.[1] For the synthesis of N-substituted derivatives, a primary amine can be used in place of ammonia.[7]

Experimental Protocol: General Synthesis of an N-Substituted 2-Pyrrolidinone

-

Reactant Charging: In a high-pressure stainless-steel reactor, charge gamma-butyrolactone (GBL) (1.0 eq) and the desired primary amine (1.1 eq).

-

Reaction Conditions: Seal the reactor and heat to 200-280°C. The autogenous pressure will increase significantly. The high temperature is necessary to drive the dehydration and cyclization of the intermediate hydroxy butyl amide.

-

Monitoring and Work-up: Maintain the temperature for 4-12 hours. The reaction can be monitored by withdrawing aliquots and analyzing via GC-MS. After cooling, the crude product is purified by vacuum distillation.

-

Validation: The structure of the N-substituted pyrrolidinone is confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality: The use of a slight excess of the primary amine helps to ensure the complete consumption of the GBL starting material. The high temperature provides the activation energy needed to overcome the barrier to lactam formation.

Synthesis of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol Derivatives

Achieving the correct stereochemistry is paramount. The synthesis typically involves coupling the pre-formed 2-pyrrolidinone core with a chiral sidechain or building the molecule in a way that establishes the desired stereocenter. A common strategy involves the use of a chiral precursor for the sidechain, such as (R)-propylene oxide or a protected (R)-alaninol derivative.

Illustrative Synthetic Workflow

Below is a generalized workflow for the synthesis of a (2R)-1-oxo-1-pyrrolidinylpropane-2-ol derivative.

Caption: Mechanism of action via SV2A binding.

Critical Analytical Methodologies

The rigorous characterization of these chiral molecules is essential for both research and clinical development. Regulatory agencies like the FDA mandate the separation and testing of individual enantiomers, as they can have different pharmacological and toxicological profiles. [8]

Structural Elucidation

Standard spectroscopic methods are used to confirm the chemical structure:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to verify the molecular backbone and the position of substituents.

-

Mass Spectrometry (MS): Provides an accurate molecular weight and fragmentation pattern to confirm the identity.

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the lactam carbonyl (C=O) and hydroxyl (O-H) groups.

Chiral Purity Analysis

Confirming the enantiomeric purity is the most critical analytical challenge. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard technique. [9][10]

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

-

System Preparation: Use an HPLC system equipped with a UV detector. The mobile phase is typically a mixture of hexane and a polar alcohol like isopropanol or ethanol.

-

Column Selection: Select a suitable CSP. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are widely effective for separating a broad range of chiral compounds. The choice of column is critical and often requires screening.

-

Sample Preparation: Dissolve a precise amount of the synthesized compound in the mobile phase to a concentration of ~1 mg/mL.

-

Analysis: Inject 10-20 µL of the sample onto the column. The two enantiomers will interact differently with the chiral stationary phase, causing them to elute at different retention times.

-

Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram. The system must be validated using a racemic sample to confirm that both enantiomers are resolved.

Causality: The principle behind this separation is the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the CSP. The differing stability of these complexes leads to different retention times. Other techniques like supercritical fluid chromatography (SFC) are also gaining popularity for their speed and reduced solvent consumption. [10]

Caption: Workflow for chiral purity analysis by HPLC.

Therapeutic Landscape and Future Directions

The primary application for this class of compounds is in the treatment of neurological disorders, most notably epilepsy. [11][12]The success of Levetiracetam and the subsequent development of higher-affinity analogs like Brivaracetam demonstrate the therapeutic potential of targeting the SV2A protein.

Future research is focused on several key areas:

-

Enhanced Potency and Selectivity: Designing new analogs with even higher affinity and selectivity for SV2A to reduce off-target effects and lower effective doses.

-

Improved Pharmacokinetics: Modifying the scaffold to optimize absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to more convenient dosing regimens.

-

New Therapeutic Indications: Exploring the role of SV2A modulation in other CNS disorders, such as neuropathic pain, anxiety, and neurodegenerative diseases.

Conclusion

The (2R)-1-oxo-1-pyrrolidinylpropane-2-ol framework and its analogs represent a significant achievement in medicinal chemistry, providing a unique mechanistic approach to treating complex neurological disorders. Their development highlights the power of a privileged scaffold, the critical importance of stereochemistry in drug design, and the ongoing need for rigorous synthetic and analytical methodologies. As our understanding of the SV2A protein and its role in CNS function deepens, this versatile chemical class will undoubtedly continue to be a fertile ground for the discovery of next-generation therapeutics.

References

-

BenchChem. The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry.

-

National Institutes of Health (NIH). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors.

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

-

ResearchGate. An Overview on Chemistry and Biological Importance of Pyrrolidinone.

-

PubMed. Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'-N-Acetyltransferase Type Ib.

-

MDPI. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib.

-

PubMed. Recent insights about pyrrolidine core skeletons in pharmacology.

-

Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology.

-

ResearchGate. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review).

-

ScienceDirect. Chiral Drug Separation.

-

Iraqi Journal of Pharmaceutical Sciences. Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives.

-

American Pharmaceutical Review. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.

-

Wikipedia. Chiral analysis.

-

Chiralpedia. Part 7: Analytical Techniques for Stereochemistry.

-

Google Patents. US8957226B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses.

-

ACS Publications. Recent Advances in Separation and Analysis of Chiral Compounds.

-

Google Patents. CN108658831A - The preparation method of 2- OXo-1-pyrrolidine derivatives or its salt.

-

ResearchGate. Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives.

-

Google Patents. US6784197B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses.

-

PubMed. Synthesis and biological evaluation of novel pyrrolidine acid analogs as potent dual PPARα/γ agonists.

-

PubMed. Synthesis of pyrrolidinoindolines from 2-(2-oxo-3-indolyl)acetates: scope and limitations.

-

MDPI. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.

-

National Institutes of Health (NIH). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors.

-

Google Patents. CN102300562A - Pharmaceutical composition containing 2-oxo-1-pyrrolidine derivative.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]

- 11. US6784197B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses - Google Patents [patents.google.com]